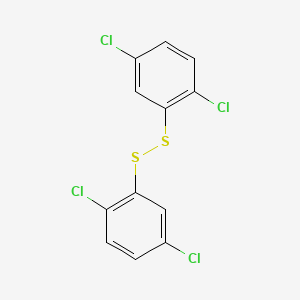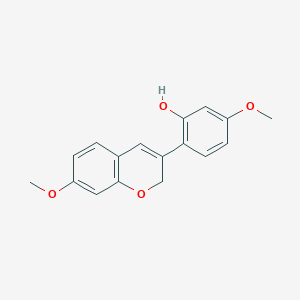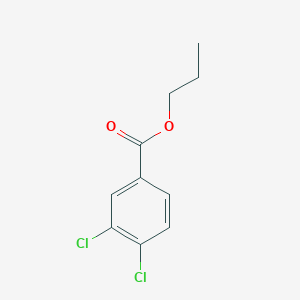
Propyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3,4-dichlorobenzoate is an organic compound with the chemical formula C10H10Cl2O2. It is an ester derived from 3,4-dichlorobenzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 3,4-dichlorobenzoate can be synthesized through the esterification of 3,4-dichlorobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,4-dichlorobenzoic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzoic acid and propanol.
Reduction: Propyl 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 3,4-dichlorobenzoic acid and propanol. The 3,4-dichlorobenzoic acid can then interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dichlorobenzoate: An ester with a similar structure but with a methyl group instead of a propyl group.
Ethyl 3,4-dichlorobenzoate: Another ester with an ethyl group.
Butyl 3,4-dichlorobenzoate: An ester with a butyl group.
Uniqueness
Propyl 3,4-dichlorobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides distinct solubility and reactivity characteristics compared to its methyl, ethyl, and butyl counterparts.
Propiedades
Número CAS |
6282-48-0 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
propyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3 |
Clave InChI |
KVMGYBASZGWQTN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)


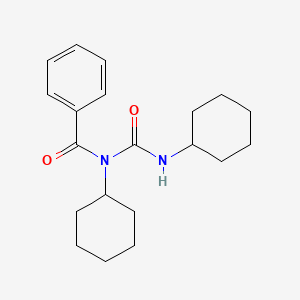

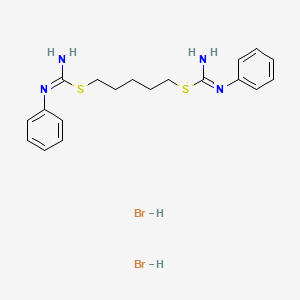
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)

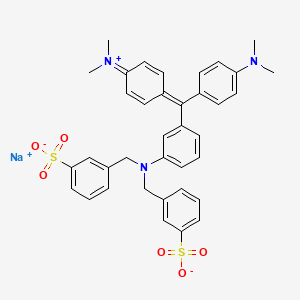
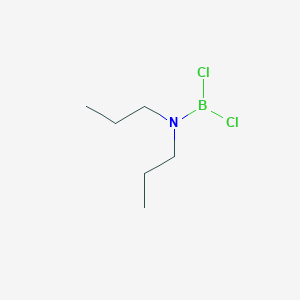
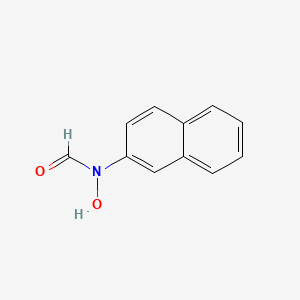
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
